

Application Notes and Protocols: Synthesis of Desyl Chloride from Benzoin

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Compound of Interest

Compound Name: Desyl chloride

Cat. No.: B177067

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This document provides a detailed protocol for the synthesis of **desyl chloride** (2-chloro-1,2-diphenylethanone) from benzoin. The primary method described involves the reaction of benzoin with thionyl chloride in the presence of pyridine.^[1] This protocol is intended for researchers and professionals in the fields of organic chemistry and drug development.

Reaction Overview

The synthesis involves the conversion of the hydroxyl group in benzoin to a chloride using thionyl chloride. Pyridine is used as a solvent and also to neutralize the hydrogen chloride (HCl) and sulfur dioxide (SO₂) byproducts generated during the reaction.^[1] The overall reaction is a nucleophilic substitution.

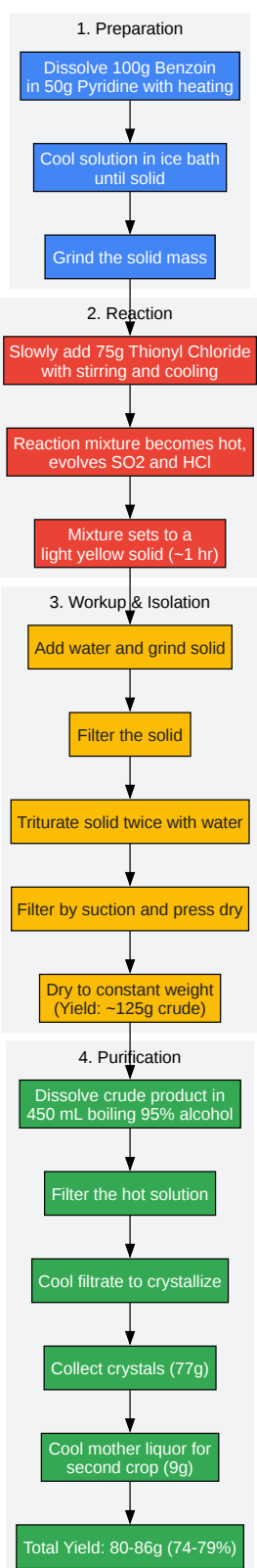
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis based on a literature procedure.^[1]

Parameter	Value	Notes
Reactants		
Benzoin	100 g (0.47 mole)	Starting material
Pyridine	50 g (57 mL)	Solvent and base
Thionyl Chloride	75 g (46 mL, 0.63 mole)	Chlorinating agent
Reaction Conditions		
Reaction Time	~1 hour	After addition of thionyl chloride
Temperature	Cooled in a water bath	Addition of thionyl chloride is exothermic
Purification		
Recrystallization Solvent	450 mL of 95% Ethanol	Petroleum ether is also an option[1]
Product Yield & Properties		
Crude Product Yield	~125 g	Before recrystallization
Final Product Yield	80–86 g (74–79%)	Colorless crystals
Melting Point	66–67 °C	For the first crop of crystals[1]

Experimental Workflow

The diagram below illustrates the key steps in the synthesis, workup, and purification of **desyl chloride** from benzoin.



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Caption: Workflow for the synthesis of **desyl chloride** from benzoin.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.^[1]

Materials and Equipment:

- 1-liter beaker
- Magnetic stirrer and stir bar (or manual stirring rod)
- Ice bath and water bath
- Heating source (e.g., hot plate)
- Buchner funnel and suction flask
- Filter paper
- Glassware for recrystallization
- Desiccator with sulfuric acid or calcium chloride

Reagents:

- Benzoin (100 g, 0.47 mole)
- Pyridine (50 g, 57 mL)
- Thionyl chloride (SOCl_2) (75 g, 46 mL, 0.63 mole)
- 95% Ethanol
- Distilled water

Procedure:

- Preparation of Benzoin Solution:
 - In a 1-liter beaker, combine 100 g of benzoin and 50 g of pyridine.

- Heat the mixture gently with stirring until the benzoin is completely dissolved.
- Cool the resulting solution in an ice bath until it solidifies.
- Coarsely grind the solidified mass.[\[1\]](#)
- Reaction with Thionyl Chloride:
 - Caution: This step should be performed in a well-ventilated fume hood as significant amounts of sulfur dioxide and hydrogen chloride gas are evolved.[\[1\]](#)
 - Place the beaker containing the ground benzoin-pyridine mass in a water bath for cooling.
 - Slowly add 75 g of thionyl chloride in small portions with vigorous stirring. The reaction is exothermic, and the mixture will become quite hot after each addition.[\[1\]](#)
 - Continue stirring. The mixture will initially become a paste and then solidify into a light yellow mass.
 - Allow the reaction to stand for approximately one hour after the final addition of thionyl chloride.[\[1\]](#)
- Workup and Isolation of Crude Product:
 - After the reaction period, add water to the solid mass and coarsely grind the solid.
 - Filter the solid using a Buchner funnel.
 - To remove residual pyridine and salts, finely triturate the solid twice with water, filtering by suction after each wash.[\[1\]](#)
 - Press the filtered solid as dry as possible on the funnel.
 - Dry the resulting white powder to a constant weight over sulfuric acid or calcium chloride in a desiccator. The yield of the crude product is approximately 125 g.[\[1\]](#)
- Purification by Recrystallization:
 - Transfer the crude **desyl chloride** to a flask and add 450 mL of 95% ethanol.

- Heat the mixture to boiling to dissolve the solid.
- Filter the hot solution to remove any insoluble impurities.
- Cool the filtrate with running water to induce crystallization.
- Collect the resulting colorless crystals by filtration. This first crop should yield approximately 77 g with a melting point of 66–67 °C.[1]
- To obtain a second crop, cool the mother liquor in an ice-salt mixture. An additional 9 g of crystals melting at 65–66 °C can be obtained.[1]
- The total yield of purified **desyl chloride** is between 80–86 g, which corresponds to a 74–79% theoretical yield.[1]

Storage:

- **Desyl chloride** is sensitive to sunlight and can decompose and turn brown upon exposure. It should be stored in dark bottles to maintain its stability.[1]

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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